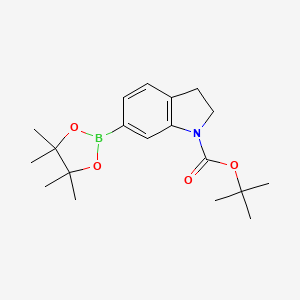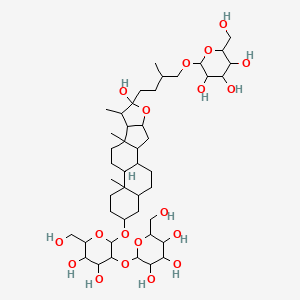
Officinalisinin I
Description
Officinalisinin I is a natural product found in Solanum melongena with data available.
Scientific Research Applications
Ligusticum officinale : This herb has been traditionally used in Oriental medicine for various disorders. A study found that it significantly attenuated neuroinflammatory processes and restored behavioral impairments in a mouse model of Parkinson's disease, providing a scientific basis for its traditional use (Kim et al., 2015).
Cornus officinalis : Known as "Shanzhuyu" in Chinese medicine, it has been used to treat kidney deficiency, high blood pressure, and other diseases. A review highlighted its wide range of pharmacological activities, including hepatic and renal protection, antidiabetes activity, cardioprotection, antioxidation, neuroprotection, antitumor activity, anti-inflammation, analgesic effects, antiaging activity, antiamnesia, antiosteoporosis, and immunoregulation (Huang et al., 2018).
Nauclea officinalis : Traditionally used in China for treating fever, pneumonia, and enteritidis, a study showed that it potentially inhibited inflammation in LPS-stimulated RAW 264.7 murine macrophage cells by suppressing the NF-κB signaling pathway (Zhai et al., 2016).
Sanguisorba officinalis : Used traditionally for treating diseases like inflammation and internal hemorrhage, polysaccharides from this herb showed immunomodulatory and antioxidant activities, suggesting therapeutic value for cancer treatment (Zhang et al., 2012).
Melissa officinalis : Known for its traditional uses in European and Iranian medicine, this plant exhibits various pharmacological effects, including anxiolytic, antiviral, and antispasmodic activities, as well as effects on mood, cognition, and memory. Its pharmacological actions are attributed to its ability to inhibit AChE, stimulate acetylcholine and GABAA receptors, and inhibit matrix metalloproteinase-2 (Shakeri et al., 2016).
Emblica officinalis : Used extensively in traditional medicine, this plant has shown a broad spectrum of pharmacological activities, including immunomodulatory, anti-inflammatory, and anticancer activities. It is advocated for managing diabetes, dyslipidemia, obesity, several types of cancer, liver disorders, arthritis, gingivitis, wound healing, etc. (Yadav et al., 2017).
Rosmarinus officinalis : Traditionally used for pain relief, including arthritic and abdominal pain, this study showed that its ethanol extract exhibited significant spasmolytic activity on isolated guinea pig ileum, involving calcium channels (Ventura-Martínez et al., 2011).
properties
IUPAC Name |
2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUXVRKWOHYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Melongoside N | |
CAS RN |
98524-46-0 | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 - 189 °C | |
| Record name | Melongoside N | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-1-(3-chloro-4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8056144.png)
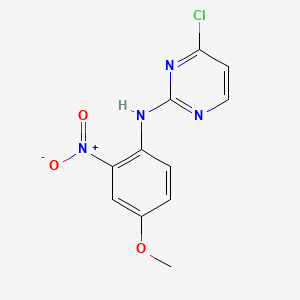
![[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8056165.png)

![2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B8056177.png)

![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]propane](/img/structure/B8056203.png)
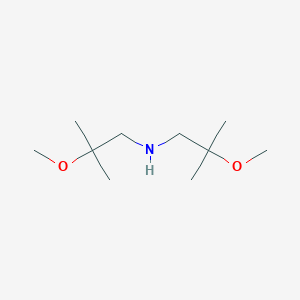

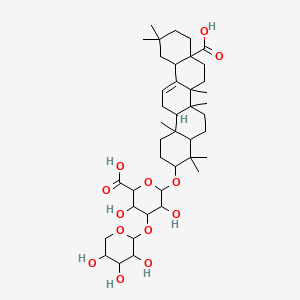

![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxamide](/img/structure/B8056230.png)
